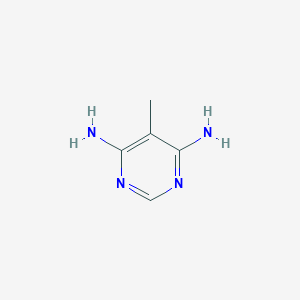

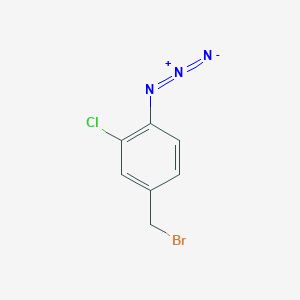

5-Methylpyrimidin-4,6-diamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CLI-095, also known as resatorvid or TAK-242, is a small-molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It is a cyclohexene derivative that specifically suppresses TLR4 signaling, which is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). The activation of TLR4 mainly leads to the synthesis of pro-inflammatory cytokines and chemokines .

Wissenschaftliche Forschungsanwendungen

CLI-095 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study TLR4 signaling pathways and their modulation.

Biology: Employed in cellular assays to investigate the role of TLR4 in immune responses.

Industry: Utilized in the development of anti-inflammatory drugs and other therapeutic agents.

Safety and Hazards

The safety information for 5-Methylpyrimidine-4,6-diamine indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Wirkmechanismus

CLI-095 exerts its effects by specifically inhibiting TLR4 signaling. It attaches to cysteine 747 in the intracellular domain of TLR4, blocking both MyD88-dependent and TRIF-dependent pathways stimulated by LPS. This inhibition prevents the activation of nuclear factor kappa B (NF-κB) and the production of pro-inflammatory cytokines and chemokines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CLI-095 is synthesized through a series of chemical reactions involving cyclohexene derivatives. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it involves the incorporation of various functional groups to achieve the desired molecular structure .

Industrial Production Methods: The industrial production of CLI-095 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in a solid form and shipped at room temperature. Upon receipt, it is stored at -20°C to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions: CLI-095 undergoes various chemical reactions, including:

Oxidation: CLI-095 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert CLI-095 to its reduced forms.

Substitution: CLI-095 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Vergleich Mit ähnlichen Verbindungen

CLI-095 is unique in its specific inhibition of TLR4 signaling. Similar compounds include:

Eritoran: Another TLR4 antagonist that inhibits LPS-induced signaling.

LPS-RS: A synthetic lipid A analog that acts as a TLR4 antagonist.

TAK-242: Another name for CLI-095, highlighting its unique structure and mechanism of action.

CLI-095 stands out due to its high specificity and potency in inhibiting TLR4 signaling, making it a valuable tool in scientific research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-methylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)

![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)

![Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)](/img/structure/B65816.png)

![Methyl 2-[acetyl(prop-2-enyl)amino]propanoate](/img/structure/B65831.png)